7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, a conventional method involves refluxing compound 7 with benzylidine malononitrile in ethanol containing piperidine. The solid product precipitated during reflux is filtered, dried, and recrystallized to yield the desired compound .
Chemical Reactions Analysis
- Antiviral Activity : Certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, including methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, demonstrated inhibitory activity against influenza A .
- Anti-Inflammatory and Analgesic Activities : Compounds containing the indole nucleus, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, exhibited anti-inflammatory and analgesic effects .
Scientific Research Applications
Chemical Synthesis and Cyclization
1-(4-Chlorophenyl)-2-(5-chloro-2-thienylmethyl)methylaminoethanol, a derivative of 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, is used in acid-catalyzed cyclization to produce spirothiolenone and tetrahydrothieno[2,3-c]-pyridines. These processes involve trifluoroacetic acid and demonstrate the compound's role in generating cyclic structures through acid-catalyzed reactions (Schneider & Pook, 1986).
Heterocyclic Nucleus in Drug Development
4,5,6,7-Tetrahydrothieno pyridine, a core component of 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, has been widely explored in the synthesis and evaluation of various biological activities. This class of compounds has been instrumental in the development of numerous drug molecules, with several analogs showing potent biological activities. This demonstrates its importance as a heterocyclic nucleus in drug development (Sangshetti et al., 2014).
Synthesis of Isomeric and Derivative Compounds
The synthesis of methylα-(2-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridin-6(7H)-acetate hydrochloride, an isomer of clopidogrel hydrogen sulfate, involves 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. This process highlights the compound's role in the synthesis of positional isomers and derivative compounds, crucial in pharmaceutical chemistry (Zou Jiang et al., 2010).
Antitumor and Antimicrobial Properties
Research on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which incorporate 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, revealed notable anticancer and antimicrobial activities. This suggests the compound's utility in creating agents with potential for combating cancer and microbial infections (Katariya et al., 2021).
Molecular Docking and Bronchodilatory Activity
The molecular structure studies of novel bronchodilatory-active 4-azafluorenes, which include 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, demonstrate the compound's role in bronchodilation, potentially offering new therapeutic avenues for respiratory conditions (Girgis et al., 2016).
Anticonvulsant Activities
The synthesis and evaluation of anticonvulsant activities for novel 4,5,6,7-tetrahydrothieno[3,3-c]pyridines and related compounds, including 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, have shown significant potential in treating convulsions and seizures. This research contributes to our understanding of how these compounds can be used in neurology and pharmacology (Ohkubo et al., 1996).
properties
IUPAC Name |
7-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-3-1-9(2-4-11)12-13-10(5-7-15-12)6-8-16-13/h1-4,6,8,12,15H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPWVUUKZKNQCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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